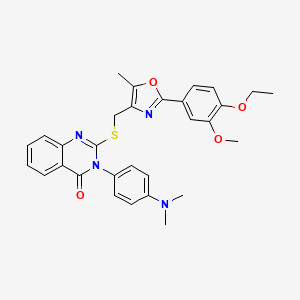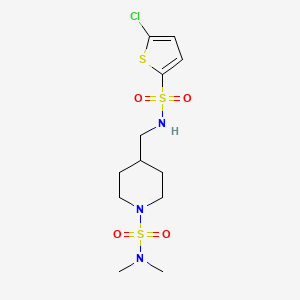![molecular formula C16H16N6O4 B2799744 2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 887871-77-4](/img/structure/B2799744.png)
2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiprotozoal Agents
The compound 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a related derivative, has shown significant potential as an antiprotozoal agent. It was synthesized through a multi-step process starting from 2-acetylfuran and demonstrated strong DNA affinities, indicating its potential in targeting protozoal infections. The compound exhibited excellent in vitro activity against T. b. rhodesiense and P. falciparum, two critical protozoal pathogens, and showed promising in vivo activity in a trypanosomal mouse model, suggesting its potential for further development as an antiprotozoal therapeutic agent (Ismail et al., 2004).
Acidity Constants and Drug Precursors
Another related compound, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide, was synthesized and its acidity constants were determined through UV spectroscopic studies. This research aids in understanding the physicochemical properties of such compounds, which is crucial for their development as drug precursors. The study found that the first protonation occurs on the imidazole ring nitrogen, while the second protonation occurs on the benzothiazole ring nitrogen, providing valuable insights into the reactivity and potential pharmaceutical applications of these compounds (Duran & Canbaz, 2013).
Crystal Structure and Biological Activity
The crystal structure and biological activity of a related compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, were investigated. The compound's structure was characterized by various spectroscopic methods, and it exhibited moderate herbicidal and fungicidal activities. The study of its crystal structure provides insights into the molecular interactions that could influence its biological activities, highlighting the importance of structural analysis in the development of bioactive compounds (Hu Jingqian et al., 2016).
Anticancer Activities
2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives were synthesized and evaluated for their anticancer activities. These compounds were tested against a panel of human tumor cell lines, and some exhibited significant activity, particularly against melanoma-type cell lines. This research underscores the potential of these compounds in the development of new anticancer therapeutics, highlighting the importance of chemical synthesis in drug discovery (Duran & Demirayak, 2012).
Propriétés
IUPAC Name |
2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c1-9-6-21-12-13(18-15(21)20(9)7-10-4-3-5-26-10)19(2)16(25)22(14(12)24)8-11(17)23/h3-6H,7-8H2,1-2H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYSTGAYQVLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)


![1-[[2-(6-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2799676.png)



![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2799683.png)
![N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799684.png)